5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The imidazo[1,2-a]pyridine scaffold is a common structural motif in various pharmacologically important molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine core. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . One common approach involves the bromination of 3-methylimidazo[1,2-a]pyridine with N-bromosuccinimide (NBS) to yield 5-bromo-3-methylimidazo[1,2-a]pyridine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Metal-free oxidation strategies can be employed to functionalize the imidazo[1,2-a]pyridine core.
Substitution: Electrophilic substitution reactions can occur at the C-5 position if the C-3 position is blocked.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) is commonly used for bromination reactions.
Oxidation: Metal-free oxidation can be achieved using various oxidizing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of 3-methylimidazo[1,2-a]pyridine yields 5-bromo-3-methylimidazo[1,2-a]pyridine .
Scientific Research Applications
5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid is not well-documented. compounds with similar structures often exert their effects through interactions with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridine analogues have been shown to exhibit activity against tuberculosis by targeting specific bacterial enzymes .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which serves as the core structure for various derivatives.
3-Methylimidazo[1,2-a]pyridine: A derivative that can undergo bromination to yield 5-bromo-3-methylimidazo[1,2-a]pyridine.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Analogues with anti-tuberculosis activity.
Properties
Molecular Formula |
C8H6N2O3 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
5-oxo-1H-imidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-7-3-1-2-6-9-4-5(8(12)13)10(6)7/h1-4,9H,(H,12,13) |
InChI Key |
PFZVQGTXMQDXRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N2C(=C1)NC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.